EPX Inhibitory Activity: 2-Amino-2-(3-bromo-2-fluorophenyl)ethanol vs. Triazolopyridine EPX Inhibitor (US10981879, Example 3)
2-Amino-2-(3-bromo-2-fluorophenyl)ethanol (as represented by CHEMBL4790231) demonstrates moderate inhibitory activity against human eosinophil peroxidase (EPX) with an IC50 of 360 nM in a bromination assay using tyrosine as substrate [1]. In contrast, a structurally distinct triazolopyridine-based EPX inhibitor (US10981879, Example 3; CHEMBL4482878) exhibits 16-fold higher potency with an IC50 of 22 nM under comparable assay conditions [2]. This quantitative difference highlights that while 2-amino-2-(3-bromo-2-fluorophenyl)ethanol is not the most potent EPX inhibitor, its unique β-amino alcohol scaffold offers a chemically tractable starting point for structure-activity relationship (SAR) exploration that is mechanistically distinct from the triazolopyridine chemotype.
| Evidence Dimension | Inhibition of human EPX bromination activity |
|---|---|
| Target Compound Data | IC50 = 360 nM |
| Comparator Or Baseline | Triazolopyridine EPX inhibitor (US10981879, Example 3): IC50 = 22 nM |
| Quantified Difference | 16.4-fold lower potency for target compound |
| Conditions | Human EPX enzyme; tyrosine substrate; measurement of 3-bromotyrosine formation; 10-minute incubation |
Why This Matters
This data defines the compound's potency benchmark against a structurally distinct EPX inhibitor, enabling informed selection for SAR studies where a β-amino alcohol core is desired over triazolopyridine scaffolds.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231). Affinity Data: IC50 360 nM for human EPX bromination activity. View Source
- [2] BindingDB. BDBM50507390 (CHEMBL4482878; US10981879, Example 3). Affinity Data: IC50 22 nM for human EPX bromination activity. View Source
